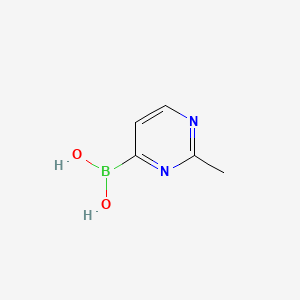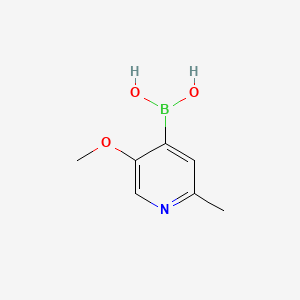
RAC-二甲基硅烯双(4,5,6,7-四氢-1-茚基)锆(IV) 二氯化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
RAC-DIMETHYLSILYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM(IV) DICHLORIDE is an organometallic compound with the chemical formula C20H26Cl2SiZr. It is commonly used as a catalyst in polymerization reactions, particularly in the production of polyolefins. This compound is known for its high thermal stability and effectiveness in catalyzing the polymerization of ethylene and other α-olefins.
科学研究应用
RAC-DIMETHYLSILYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM(IV) DICHLORIDE has a wide range of applications in scientific research:
Chemistry: It is extensively used in the study of polymerization mechanisms and the development of new catalytic systems.
Biology: Research into its potential use in the synthesis of biocompatible polymers for medical applications.
Medicine: Exploration of its role in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: Widely used in the production of high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE).
作用机制
Target of Action
The primary target of RAC-DIMETHYLSILYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM(IV) DICHLORIDE is organic reactions . This compound is widely used as a catalyst in various organic reactions .
Mode of Action
As a catalyst, this compound interacts with its targets by accelerating the rate of chemical reactions without being consumed in the process . It exhibits high catalytic activity, selectivity, and stability .
Biochemical Pathways
The compound is involved in several biochemical pathways, including:
- Polymerization of olefins
- Diastereoselective intramolecular olefin alkylations
- Asymmetric carbomagnesiation
- Reduction of esters to alcohols
- Enantioselective synthesis of allylic amines
Pharmacokinetics
It’s important to note that the compound should be handled with care to avoid eye and skin contact and avoid breathing vapor .
Result of Action
The result of the compound’s action is the acceleration of various organic reactions, leading to the production of desired products in a more efficient and selective manner .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of RAC-DIMETHYLSILYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM(IV) DICHLORIDE typically involves the reaction of dimethylsilylene-bridged bis(indenyl) ligands with zirconium tetrachloride. The process can be summarized as follows:
Ligand Preparation: The indenyl ligands are first synthesized through the hydrogenation of indene.
Ligand Bridging: The indenyl ligands are then bridged with a dimethylsilylene group.
Complex Formation: The bridged ligand is reacted with zirconium tetrachloride to form the final product.
The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like toluene or dichloromethane are commonly used.
Industrial Production Methods
In an industrial setting, the production of RAC-DIMETHYLSILYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM(IV) DICHLORIDE follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Ligands: Large quantities of indenyl ligands are prepared and hydrogenated.
Automated Bridging and Complex Formation: Automated systems are used to bridge the ligands and react them with zirconium tetrachloride under controlled conditions.
Purification: The final product is purified through recrystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
RAC-DIMETHYLSILYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM(IV) DICHLORIDE primarily undergoes the following types of reactions:
Polymerization: It acts as a catalyst in the polymerization of ethylene and other α-olefins.
Substitution: The compound can undergo ligand substitution reactions where the chloride ligands are replaced by other anions or neutral ligands.
Common Reagents and Conditions
Polymerization: Ethylene or α-olefins are used as monomers. The reaction is typically carried out at high pressures and temperatures in the presence of a co-catalyst, such as methylaluminoxane (MAO).
Substitution: Various nucleophiles, such as alkoxides or amines, can be used to replace the chloride ligands.
Major Products
Polyethylene: When used in ethylene polymerization, the major product is polyethylene.
Substituted Complexes: In substitution reactions, the products are new zirconium complexes with different ligands.
相似化合物的比较
Similar Compounds
RAC-ETHYLENEBIS(INDENYL)ZIRCONIUM(IV) DICHLORIDE: Similar structure but with an ethylene bridge instead of a dimethylsilylene bridge.
RAC-DIMETHYLSILYLENEBIS(INDENYL)ZIRCONIUM(IV) DICHLORIDE: Similar but without the tetrahydro modification on the indenyl ligands.
RAC-DIMETHYLSILYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)HAFNIUM(IV) DICHLORIDE: Hafnium analog of the compound.
Uniqueness
RAC-DIMETHYLSILYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM(IV) DICHLORIDE is unique due to its high thermal stability and effectiveness in catalyzing polymerization reactions. The tetrahydro modification on the indenyl ligands provides additional stability and reactivity, making it a preferred choice in certain polymerization processes.
This compound’s ability to produce high-density and linear low-density polyethylenes with specific properties makes it highly valuable in industrial applications.
属性
CAS 编号 |
126642-97-5 |
|---|---|
分子式 |
C20H26Cl2SiZr |
分子量 |
456.637 |
IUPAC 名称 |
dichlorozirconium;dimethyl-bis(4,5,6,7-tetrahydroinden-1-yl)silane |
InChI |
InChI=1S/C20H26Si.2ClH.Zr/c1-21(2,19-13-11-15-7-3-5-9-17(15)19)20-14-12-16-8-4-6-10-18(16)20;;;/h11-14H,3-10H2,1-2H3;2*1H;/q;;;+2/p-2 |
InChI 键 |
JIDPAXDFEUYEHT-UHFFFAOYSA-L |
SMILES |
C[Si](C)([C]1[CH][CH][C]2[C]1CCCC2)[C]3[CH][CH][C]4[C]3CCCC4.Cl[Zr]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![(2'R)-Tetrahydro-3aH-spiro[[1,3]dioxolo[4,5-c]pyrrole-2,1'-cyclopentan]-2'-ol](/img/structure/B590822.png)
![[(3R)-1-[[(2S,3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-5-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] (3R)-3-hydroxytetradecanoate](/img/structure/B590823.png)


